molecular formula C15H19N5OS B14119223 4-methyl-N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)thiazole-5-carboxamide

4-methyl-N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)thiazole-5-carboxamide

Katalognummer: B14119223
Molekulargewicht: 317.4 g/mol
InChI-Schlüssel: HKDWDNPDMJIIKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methyl-N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazolecarboxamides These compounds are characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)thiazole-5-carboxamide typically involves multiple steps, including nucleophilic substitution and cyclization reactionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature and solvent choice, is crucial to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

4-methyl-N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Wissenschaftliche Forschungsanwendungen

4-methyl-N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)thiazole-5-carboxamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-methyl-N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)thiazole-5-carboxamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can improve cognitive function in patients with Alzheimer’s disease .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imatinib: A tyrosine kinase inhibitor used in the treatment of leukemia.

    N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide:

Uniqueness

4-methyl-N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)thiazole-5-carboxamide is unique due to its combination of a thiazole ring, a pyrimidine ring, and a piperidine ring. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications.

Eigenschaften

Molekularformel

C15H19N5OS

Molekulargewicht

317.4 g/mol

IUPAC-Name

4-methyl-N-[2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C15H19N5OS/c1-10-3-5-20(6-4-10)15-16-7-12(8-17-15)19-14(21)13-11(2)18-9-22-13/h7-10H,3-6H2,1-2H3,(H,19,21)

InChI-Schlüssel

HKDWDNPDMJIIKT-UHFFFAOYSA-N

Kanonische SMILES

CC1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=C(N=CS3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.